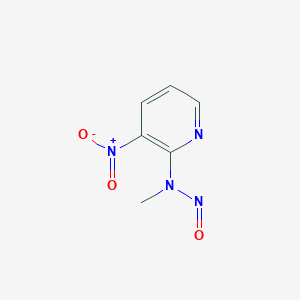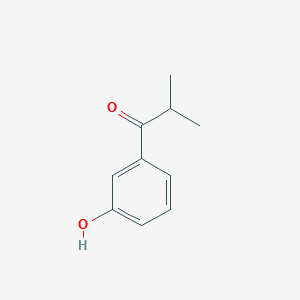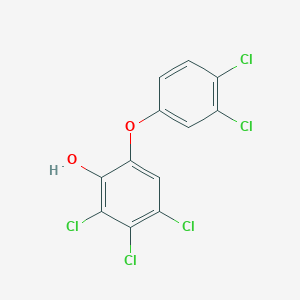![molecular formula C7H11ClO3 B14336955 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane CAS No. 97190-84-6](/img/no-structure.png)
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane typically involves the reaction of 3-chloroprop-1-en-2-ol with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Propyl-substituted dioxolanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane involves its interaction with various molecular targets. The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is harnessed in synthetic applications to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloroprop-1-en-2-yl)oxy]-1,3-dioxolane
- 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-ethyl-1,3-dioxolane
- 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-phenyl-1,3-dioxolane
Uniqueness
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane is unique due to the presence of the methyl group on the dioxolane ring, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications where such properties are desired.
Properties
| 97190-84-6 | |
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
2-(3-chloroprop-1-en-2-yloxy)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H11ClO3/c1-6(5-8)11-7(2)9-3-4-10-7/h1,3-5H2,2H3 |
InChI Key |
KNKWPPWVMLFFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)OC(=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)

